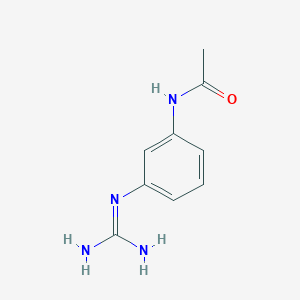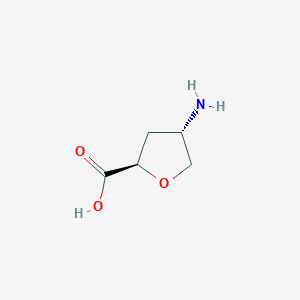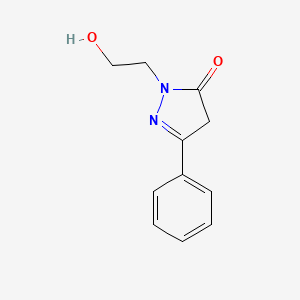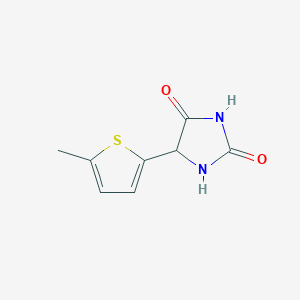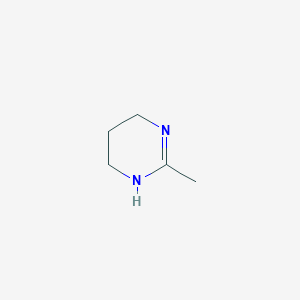
2-Methyl-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine compound with the molecular formula C5H10N2. It is a derivative of pyrimidine and is known for its role as a carbon dioxide fixation agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,4,5,6-tetrahydropyrimidine can be synthesized through a two-step procedure starting from 1,3-propanediamine and carbon disulfide (CS2), followed by methylation with methyl iodide . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate product, which is then methylated to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using bacteria such as Halomonas elongata. The fermentation process includes steps like ceramic membrane microfiltration, electrodialysis desalination, and diatomaceous earth filtration to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into other tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4,5,6-tetrahydropyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in neuroprotection and anti-inflammatory activities.
Industry: It is used in the production of various chemicals and as a stabilizer for cells and biomolecules.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydropyrimidine involves its ability to act as a carbon dioxide fixation agent, forming a zwitterionic adduct with carbon dioxide . This property makes it valuable in processes that require the stabilization of carbon dioxide. Additionally, its neuroprotective and anti-inflammatory effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Used in the synthesis of pyrantel derivatives with nematocidal activity.
1-Methyl-2-(2-thienyl)ethenyl-1,4,5,6-tetrahydropyrimidine: Known for its use in the preparation of hapten antibodies.
Ectoine (S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: A cyclic amino acid derivative with protective properties against environmental stress.
Uniqueness
2-Methyl-1,4,5,6-tetrahydropyrimidine is unique due to its specific role as a carbon dioxide fixation agent and its potential applications in neuroprotection and anti-inflammatory activities. Its ability to form stable adducts with carbon dioxide sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-1,4,5,6-tetrahydropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIDPRZCOYMNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378143 |
Source


|
| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-95-8 |
Source


|
| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15095782.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15095785.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
![7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15095791.png)
![Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B15095805.png)
